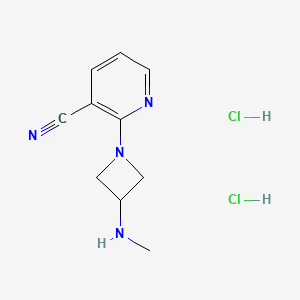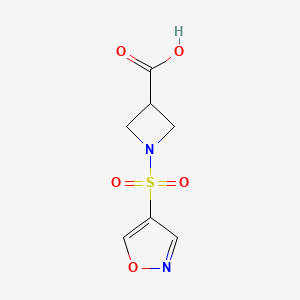![molecular formula C12H22N2O2 B1473321 1-(Boc-Aminomethyl)-2-Azabicyclo[3.1.1]Heptan CAS No. 1392804-11-3](/img/structure/B1473321.png)
1-(Boc-Aminomethyl)-2-Azabicyclo[3.1.1]Heptan
Übersicht
Beschreibung
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt, aber es scheint, dass online nur begrenzt direkte Informationen über die spezifischen Anwendungen von „1-(Boc-Aminomethyl)-2-Azabicyclo[3.1.1]Heptan“ verfügbar sind. Basierend auf den verfügbaren Informationen für ähnliche bicyclische Verbindungen können wir jedoch potenzielle Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung ableiten. Nachfolgend finden Sie sechs mögliche Anwendungen, jede mit einem detaillierten Abschnitt:
Synthese komplexer bicyclischer Strukturen
Diese Verbindung könnte bei der Synthese komplexer bicyclischer Strukturen mit rein kohlenstoffhaltigen quartären Zentren verwendet werden, die in der medizinischen Chemie aufgrund ihrer biologischen Aktivität wertvoll sind .
Hochenergetische Materialien
Derivate von Bicyclo[3.1.1]Heptan wurden hinsichtlich ihres Potenzials als hochenergetische Materialien (HEDCs) untersucht, die in der Materialwissenschaft für Anwendungen wie Treibstoffe und Sprengstoffe wichtig sind .
Nucleophile Additionsreaktionen
Die Verbindung kann als Substrat für nucleophile Additionsreaktionen dienen, die in der organischen Synthese grundlegend sind und zu einer Vielzahl von funktionalisierten Produkten führen können .
Photochemische Umwandlungen
Es besteht Potenzial für photochemische Umwandlungen unter Verwendung dieser Verbindung, um komplexere sp3-reiche primäre Amin-Bausteine zu synthetisieren, die in Pharmazeutika und Agrochemikalien nützlich sind .
Design von energiereichen Materialien
Theoretisches Design neuer energiereicher Materialien könnte eine weitere Anwendung sein, bei der die Geometrien und elektronischen Strukturen von Derivaten auf Eigenschaften wie Detonations- und Aufprallsensitivität untersucht werden .
Fortgeschrittene organische Synthesetechniken
Schließlich könnte diese Verbindung an fortschrittlichen organischen Synthesetechniken wie Photoredox-Katalyse oder Annulationsreaktionen beteiligt sein, um neuartige organische Moleküle zu erzeugen .
Wirkmechanismus
In terms of synthesis, azabicycloheptanes can be accessed through ring-opening reactions of propellanes, by analogy to the well-established preparation of bicyclopentanes from propellane . The mild photocatalyzed Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters, has been used to introduce various heterocycles at the bridgehead position .
Biochemische Analyse
Biochemical Properties
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been shown to interact with proteases, where it can inhibit their activity by binding to the active site. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can form complexes with metal ions, which can further modulate its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture. Long-term studies have shown that prolonged exposure to 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane within tissues is influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can impact its activity and function within the cell .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNTNNVOUVBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135969 | |
| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-11-3 | |
| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-azabicyclo[3.1.1]hept-1-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)

![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)
![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)

